molecular formula C19H23N7O2 B11006356 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11006356
M. Wt: 381.4 g/mol
InChI Key: WBNPRFYQIMVULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a quinazolinone core, a tetrazole ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with isopropylamine, followed by cyclization and oxidation.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Cyclohexane Carboxamide Group: The final step involves the coupling of the quinazolinone-tetrazole intermediate with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

    Reduction: The ketone group in the quinazolinone core can be reduced to form alcohol derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinazolinone core can yield quinazoline derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving quinazolinone and tetrazole derivatives.

    Industrial Applications: The compound may find use in the development of new industrial chemicals and processes, particularly those requiring specific structural motifs.

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinazolinone core and tetrazole ring are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, are known for their anticancer activity.

    Tetrazole Derivatives: Compounds containing a tetrazole ring, such as losartan and valsartan, are used as antihypertensive agents.

Uniqueness

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of its structural motifs, which may confer distinct biological and chemical properties. The presence of both a quinazolinone core and a tetrazole ring in a single molecule is relatively rare and may lead to novel applications and activities.

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H23N7O2/c1-13(2)25-11-20-16-7-6-14(10-15(16)17(25)27)22-18(28)19(8-4-3-5-9-19)26-12-21-23-24-26/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,22,28)

InChI Key

WBNPRFYQIMVULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.